molecular formula C13H18N2O4 B1337715 Boc-(r)-3-amino-3-(3-pyridyl)-propionic acid CAS No. 500788-96-5

Boc-(r)-3-amino-3-(3-pyridyl)-propionic acid

Cat. No.: B1337715
CAS No.: 500788-96-5
M. Wt: 266.29 g/mol
InChI Key: GQWRNLFTLLZYBJ-SNVBAGLBSA-N
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Description

Boc-(r)-3-amino-3-(3-pyridyl)-propionic acid is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Expedient Method for Resolution of Amino Acids

A study by Bösch et al. (2001) introduces an expedient method for resolving 3-Amino-3-(3‘-pyridyl)propionic Acid and related compounds. The method involves selective crystallization of a diastereomeric salt of a carboxylic acid precursor with (1R,2S)-(−)-ephedrine, demonstrating the compound's utility in achieving high enantiomeric purity for these amino acids (Bösch et al., 2001).

N-tert-Butoxycarbonylation of Amines

Heydari et al. (2007) discuss the use of Boc-(r)-3-amino-3-(3-pyridyl)-propionic acid in the N-tert-butoxycarbonylation of amines, showcasing the compound's relevance in protecting amine groups during synthesis. The study highlights an efficient and environmentally benign catalyst system for the tert-butoxycarbonylation process, furthering its application in peptide synthesis (Heydari et al., 2007).

Enantioselective Synthesis of N-heterocycles

Seki, Tanaka, and Kitamura (2012) explore the compound's use in the enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles, employing a catalytic approach that underscores the compound's versatility in synthesizing complex organic structures with high enantiomer ratios. This work opens avenues for the compound's application in natural product synthesis and the development of biologically active molecules (Seki et al., 2012).

Modular Catalytic Synthesis of 3-Amino-3-aryl-2-oxindoles

Marques and Burke (2016) highlight the compound's role in the modular catalytic synthesis of 3-amino-3-aryl-2-oxindoles, a class of compounds with significant biological activity. The study emphasizes the low catalyst loading and the wide scope of functional group compatibility, showcasing the compound's efficiency and versatility in organic synthesis (Marques & Burke, 2016).

Thermodynamic Models and Solubility

Fan et al. (2016) provide an analysis of the solubility of Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid in various solvents, offering insights into the thermodynamic models for determining solubility. This research is crucial for understanding the compound's physical properties and optimizing conditions for its use in synthesis and material science applications (Fan et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, ®-N-Boc-(3-Pyridyl)alanine, indicates that it may cause an allergic skin reaction . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray and contact with skin and eyes. Contaminated work clothing should not be allowed out of the workplace .

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWRNLFTLLZYBJ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427489
Record name (r)-n-boc-3-(3-pyridyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500788-96-5
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500788-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (r)-n-boc-3-(3-pyridyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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